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Hafnium(cento) acetylacetonate

MOCVD precursor volatility sublimation thermodynamics CVD/ALD precursor delivery

Hafnium acetylacetonate [Hf(acac)₄, CAS 17475-67-1] is a coordination compound with formula Hf(C₅H₇O₂)₄, appearing as a white to off-white crystalline powder with a molecular weight of 574.93 g·mol⁻¹. The complex adopts a square antiprismatic geometry with eight nearly equivalent Hf–O bonds and D₂ molecular symmetry, rendering it chiral.

Molecular Formula C20H32HfO8
Molecular Weight 578.9 g/mol
CAS No. 17475-67-1
Cat. No. B096407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium(cento) acetylacetonate
CAS17475-67-1
Molecular FormulaC20H32HfO8
Molecular Weight578.9 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Hf]
InChIInChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/b4*4-3-;
InChIKeyXFRUSXFSJAEXPU-MTOQALJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hafnium Acetylacetonate (CAS 17475-67-1): Procurement-Relevant Baseline for Hf(acac)₄ as a CVD/ALD Precursor and Polymerization Catalyst


Hafnium acetylacetonate [Hf(acac)₄, CAS 17475-67-1] is a coordination compound with formula Hf(C₅H₇O₂)₄, appearing as a white to off-white crystalline powder with a molecular weight of 574.93 g·mol⁻¹ [1]. The complex adopts a square antiprismatic geometry with eight nearly equivalent Hf–O bonds and D₂ molecular symmetry, rendering it chiral [1]. It is synthesized from hafnium tetrachloride (HfCl₄) and acetylacetone in the presence of a base, and is the principal hafnium complex of the acetylacetonate ligand [1]. The compound exhibits a melting point of 193 °C with concomitant decomposition, a density of 1.42 g·cm⁻³, and good solubility in benzene and other organic solvents [2]. Its established role as a volatile precursor for metal-organic chemical vapor deposition (MOCVD) of HfO₂ thin films dates to pioneering work by Balog et al. in the 1970s [3], and it additionally serves as a co-catalyst component with titanium tetrabutoxide (TBT) for industrial poly(butylene terephthalate) (PBT) production [4].

Why Hafnium Acetylacetonate Cannot Be Interchanged with Zirconium Acetylacetonate or Other In-Class Precursors: Key Differentiators for Scientific Procurement


Although Hf(acac)₄ and its zirconium analog Zr(acac)₄ are frequently described as 'very similar in structure and properties' [1], this structural homology masks several quantifiable divergences that carry direct consequences for thin-film quality, catalytic performance, and process economics. The hafnium center imparts a measurably higher enthalpy of sublimation [2], altering precursor delivery requirements in CVD/ALD workflows and necessitating distinct vaporization temperature setpoints. When the deposited oxide is the end-product, HfO₂ exhibits a dielectric constant (κ ≈ 25) and a melting point (~2758 °C) that are meaningfully elevated relative to ZrO₂ (κ ≈ 20–25), directly impacting device performance in high-κ gate dielectric and high-temperature coating applications [3]. In polymerization catalysis, Hf(acac)₄ in combination with titanium tetrabutoxide delivers quantifiable reductions in reaction time and by-product formation that neither the titanium-only baseline nor zirconium-based systems have been demonstrated to match under identical conditions [4]. Furthermore, selecting Hf(acac)₄ over the commodity precursor HfCl₄ eliminates the risk of corrosive HCl by-products and chlorine incorporation into the deposited film, a well-documented limitation of halide-based precursors [5]. These differences are not cosmetic; they translate directly into film purity specifications, reactor cycle times, and polymer product quality—parameters that govern procurement decisions in semiconductor, optical coating, and engineering polymer manufacturing.

Hafnium Acetylacetonate (CAS 17475-67-1): Quantitative Head-to-Head Evidence for Differentiated Procurement Decisions


Sublimation Enthalpy: Hf(acac)₄ Requires ~20% Higher Energy for Vaporization than Zr(acac)₄ — Implications for CVD/ALD Precursor Delivery Engineering

The standard enthalpy of sublimation (ΔsubH°) of Hf(acac)₄ is 150.6 ± 4.2 kJ·mol⁻¹ as compiled in the NIST Chemistry WebBook from calorimetric measurements [1]. By contrast, the ΔsubH° of Zr(acac)₄ is 125.8 ± 2.9 kJ·mol⁻¹ [2]. This represents a ~24.8 kJ·mol⁻¹ (approximately 20%) higher energetic barrier for vaporization of the hafnium complex relative to its zirconium congener. Practically, this means Hf(acac)₄ requires a higher vaporization temperature to achieve comparable mass transport rates in a CVD/ALD bubbler or vapor-draw system; Ereztech notes that Hf(acac)₄ requires vaporization temperatures of approximately 200 °C for sufficient evaporation in CVD processes [3]. The Zherikova et al. (2008) study of hafnium and zirconium β-diketonates further confirms that saturated vapor pressure–temperature dependencies differ systematically between the Hf and Zr complexes, with Hf(acac)₄ exhibiting quantitatively lower volatility across the measured temperature range [4]. Users seeking a drop-in replacement for Zr(acac)₄ must re-engineer precursor delivery thermal budgets.

MOCVD precursor volatility sublimation thermodynamics CVD/ALD precursor delivery hafnium vs zirconium diketonates

PBT Polymerization Catalysis: Hf(acac)₄–TBT Mixed Catalyst Delivers 45% Reduction in Polycondensation Time vs. Titanium Tetrabutoxide Alone

In a comprehensive study of poly(butylene terephthalate) (PBT) synthesis catalysis, Banach et al. (2001) demonstrated that a mixed catalyst system of titanium tetrabutoxide (TBT) and Hf(acac)₄ at a 1:3 molar ratio (TBT:Hf(acac)₄) outperformed the industrially standard TBT-only catalyst on multiple quantifiable metrics [1]. Specifically, the TBT–Hf(acac)₄ 1:3 mixed catalyst enabled a 25% reduction in first-stage (transesterification) reaction time to reach equivalent conversion, and a 45% reduction in second-stage (polycondensation) time to achieve similar molecular weight [1]. Decreases in tetrahydrofuran (THF) by-product formation were also observed, directly improving 1,4-butanediol monomer utilization efficiency [1]. For polymers of comparable molecular weight, the mixed catalyst yielded a lower melt viscosity, translating to superior processability and crystallizability attributed to weaker interactions of polymer terminal groups with hafnium versus titanium metal centers [1]. This catalytic advantage was validated through both small-scale laboratory polymerizations and subsequent scale-up in higher-capacity reactors [1].

PBT polymerization catalysis titanium-hafnium catalyst system poly(butylene terephthalate) synthesis THF by-product suppression

Chloride-Free Deposition Chemistry: Hf(acac)₄ Eliminates Corrosive HCl By-Products and Chlorine Film Contamination Inherent to HfCl₄-Based CVD/ALD Processes

HfCl₄, the most commonly used halogenated hafnium precursor, is a moisture-sensitive white powder with a high sublimation point of 320 °C at atmospheric pressure and a vapor pressure of 1 Torr at 190 °C [1]. While HfCl₄ enables nominally carbon-free deposition, its use generates corrosive HCl as a reaction by-product, which compromises both film purity through chlorine incorporation and CVD chamber integrity over repeated cycles [1]. The MOCVD Precursor Encyclopedia notes that HfCl₄ is 'a conventional precursor for the ALD of hafnium-containing materials for applications where film quality and purity are less critical,' and that its use in CVD is limited because it is a low-volatility solid requiring substrate temperatures of 800 °C and above for oxide deposition [1]. In contrast, Hf(acac)₄ is a metal-organic precursor that contains no halogen atoms, thereby eliminating chlorine contamination as a failure mode. Thermogravimetric analysis demonstrates that Hf(acac)₄ is completely volatilized at 245 °C under nitrogen atmosphere, enabling film deposition at substantially lower thermal budgets than those required for HfCl₄ [2]. The deposited HfO₂ films from Hf(acac)₄ were confirmed by XPS and XRD to consist of phase-pure monoclinic HfO₂ with hafnium and oxygen as the sole detected constituents [2].

chlorine-free CVD precursor HfCl₄ corrosion hafnium oxide film purity halide contamination ALD

Thermal Decomposition Pathway: Hf(acac)₄ Volatilizes Intact at ~190 °C and Decomposes Cleanly to HfO₂ at 245–250 °C — Enabling Predictable MOCVD Process Windows

A dedicated thermal analysis study by Chang et al. (2010) using TG-DTA coupled with GC-MS characterized the decomposition behavior of Hf(acac)₄ under both nitrogen and air atmospheres [1]. The complex begins evaporation at approximately 190 °C, followed by decomposition initiating at 245–250 °C, forming HfO₂ as the solid residue alongside gaseous decomposition products identified as acetylacetone, acetone, 4,6-dimethyl-2H-pyran-2-one, and 4-methyl-2-pentanone [1]. Critically, the thermal decomposition behavior and product distribution were found to be similar under both inert (N₂) and oxidative (air) atmospheres, indicating a robust and predictable decomposition pathway independent of carrier gas composition [1]. The Luo et al. (2021) MOCVD study independently confirmed that Hf(acac)₄ was completely volatilized at 245 °C by TGA, and the resulting HfO₂ thin films on Mo substrates exhibited a densely packed morphology consisting of phase-pure monoclinic HfO₂ as verified by XRD, with XPS confirming hafnium and oxygen as the sole surface constituents [2]. This well-defined window between evaporation onset (~190 °C) and complete volatilization/decomposition (~245 °C) provides process engineers with a predictable 55 °C operational range for precursor delivery without premature decomposition in transfer lines.

Hf(acac)₄ thermal decomposition TG-DTA analysis MOCVD precursor window HfO₂ film deposition temperature

HfO₂ Film Quality from Hf(acac)₄: Dielectric Constant ~25 and Melting Point ~2758 °C — Differentiating the Oxide Product from ZrO₂ Films Derived from Zr(acac)₄

Although the precursor ligands are identical, the ultimate differentiator between procuring Hf(acac)₄ versus Zr(acac)₄ is the properties of the deposited metal oxide film. HfO₂ thin films prepared from Hf(acac)₄ via MOCVD exhibit a dielectric constant (κ) of approximately 25 and a melting point of approximately 2758 °C [1]. These values are systematically higher than those of ZrO₂ films deposited from Zr(acac)₄, which typically exhibit κ values in the range of 20–25, as reported across multiple comparative studies [2]. The Zherikova et al. (2008) study of Hf and Zr β-diketonates confirms that the thermal stability order of the deposited oxides tracks with the inherent chemical stability of the metals: HfO₂ is thermodynamically more stable than ZrO₂ by more than 53 kJ·mol⁻¹ in terms of heat of formation [3]. The Volatile hafnium(IV) compounds study (2007) further confirmed that HfO₂ films deposited from β-diketonate precursors adopt the monoclinic phase (baddeleyite structure) with specific resistance and permittivity values suitable for high-κ dielectric applications [4]. While the precursor handling characteristics may appear similar at first glance, the end-use oxide performance—particularly the higher dielectric constant and superior thermal stability of HfO₂—is the critical differentiator for applications in gate dielectrics, high-temperature protective coatings, and optical coatings where the ZrO₂ analog would underperform.

HfO₂ dielectric constant high-κ gate dielectric HfO₂ vs ZrO₂ film properties hafnium oxide thermal stability

Commercial Purity Tiers: Hf(acac)₄ Is Available in Grades from 97% to 99.999% (5N) — Enabling Application-Matched Procurement from Research to Semiconductor Production

Hf(acac)₄ is commercially available across a wide purity spectrum, with major suppliers offering standardized grades at 97% (2N), 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N) [1]. According to a 2025 Global Hafnium Acetylacetonate Market Research Report, the 99.99% purity grade holds the largest market share due to its alignment with the precision requirements of semiconductor and optical coating applications [2]. Achieving ultra-high purity (>99.99%) necessitates specialized zone sublimation under dynamic vacuum (10⁻³ to 10⁻⁵ Torr), which enables separation of Hf(acac)₄ from non-volatile metallic impurities that would otherwise compromise film electrical performance [3]. This contrasts with Zr(acac)₄, which is more commonly supplied at 97–99% purity ranges for catalytic and general coating applications, and with HfCl₄, where purity specifications are dominated by residual zirconium content (a consequence of the inherent difficulty of Hf/Zr separation) rather than total metals purity [4]. The ability to specify Hf(acac)₄ at 4N or 5N purity with trace metals certification enables procurement teams to match material cost to application risk: 97% for polymerization catalysis research, 99.9% for optical coatings, and 99.99%+ for gate dielectric deposition where parts-per-billion metal contamination can shift threshold voltages.

Hf(acac)₄ purity grades 99.999% hafnium precursor semiconductor-grade precursor procurement zone sublimation purification

Hafnium Acetylacetonate (CAS 17475-67-1): Evidence-Backed Application Scenarios Where Quantitative Differentiation Drives Procurement Selection


Semiconductor High-κ Gate Dielectric Deposition via MOCVD: Prioritize Hf(acac)₄ When Chlorine-Free, Moderate-Temperature Precursor Delivery Is Required for HfO₂ Films with κ ≈ 25

For fabrication of HfO₂ gate dielectric layers in CMOS transistors, Hf(acac)₄ offers a halogen-free delivery chemistry that eliminates the chlorine contamination risk inherent to HfCl₄-based processes [1]. The precursor volatilizes completely at 245 °C and decomposes cleanly to monoclinic HfO₂ with a dielectric constant of ~25, enabling equivalent oxide thickness (EOT) scaling that ZrO₂ (κ ≈ 20–25) cannot match at the upper performance bound [2]. Process engineers can design bubbler delivery systems targeting the 190–245 °C operational window, with the assurance that decomposition products are fully characterized and atmosphere-independent [3]. Procurement should specify 4N (99.99%) or 5N (99.999%) purity grades with trace metals certification to meet semiconductor contamination budgets [4].

Industrial Poly(butylene terephthalate) (PBT) Manufacturing: Deploy Hf(acac)₄ as a TBT Co-Catalyst to Achieve 45% Faster Polycondensation and Reduced THF By-Product

In two-stage PBT polymerization from dimethyl terephthalate and 1,4-butanediol, replacing the conventional TBT-only catalyst with a TBT–Hf(acac)₄ 1:3 molar ratio mixed system reduces first-stage transesterification time by 25% and second-stage polycondensation time by 45%, while simultaneously suppressing THF by-product formation and lowering melt viscosity at equivalent molecular weight [1]. These improvements translate directly to increased reactor throughput, reduced monomer waste, and enhanced polymer processability. The catalytic benefit has been validated at both laboratory and pilot scale [1]. For this application, 97% purity grade Hf(acac)₄ is generally sufficient, optimizing procurement cost against the demonstrated productivity gains [2].

High-Temperature Protective and Optical HfO₂ Coatings: Select Hf(acac)₄ When Coating Service Temperatures Exceed ZrO₂ Phase Stability Limits

For protective coatings on turbine blades, aerospace components, or high-temperature optical elements, the HfO₂ films deposited from Hf(acac)₄ exhibit a melting point of approximately 2758 °C—substantially higher than that of ZrO₂ [1]. This thermal stability advantage, quantified as a >53 kJ·mol⁻¹ higher heat of formation for HfO₂ relative to ZrO₂ [2], makes Hf(acac)₄ the precursor of choice when coating service temperatures approach or exceed the phase-transformation regime of ZrO₂. The MOCVD process using Hf(acac)₄ yields densely packed, phase-pure monoclinic HfO₂ films as confirmed by XRD and SEM [3]. Procurement at 99.9% (3N) purity typically satisfies optical coating requirements where trace absorption in the UV–visible range must be minimized [4].

Research-Grade HfO₂ Thin-Film Development and Precursor Screening Studies: Use Hf(acac)₄ as the β-Diketonate Benchmark with Fully Characterized Thermal Decomposition Thermodynamics

For academic and industrial R&D groups evaluating new hafnium precursors or developing novel HfO₂ deposition processes, Hf(acac)₄ serves as the most thoroughly characterized β-diketonate benchmark. Its sublimation enthalpy (150.6 ± 4.2 kJ·mol⁻¹) [1], complete volatilization temperature (245 °C), decomposition onset (245–250 °C), and decomposition product distribution (acetylacetone, acetone, 4,6-dimethyl-2H-pyran-2-one, 4-methyl-2-pentanone) [2] are all established with high precision. The Zherikova et al. (2008) study provides temperature-dependent saturated vapor pressure data suitable for computational fluid dynamics modeling of precursor transport [3]. This comprehensive thermodynamic dataset enables researchers to use Hf(acac)₄ as a calibrated reference point when benchmarking next-generation precursors. Standard research-grade purity (97–99%) is appropriate for screening studies, with the option to escalate to higher purities as processes mature toward device-quality films [4].

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